Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Analogs
The introduction of a trifluoromethyl group significantly increases the lipophilicity of 2-Chloro-4-(trifluoromethyl)benzonitrile. Its calculated consensus LogP is 3.21, which is substantially higher than the predicted value for the non-fluorinated analog 2-Chlorobenzonitrile (LogP ≈ 2.1) . This increase in LogP can improve membrane permeability and oral bioavailability of derived compounds .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.21 (Consensus LogP) |
| Comparator Or Baseline | 2-Chlorobenzonitrile (estimated LogP ~2.1) |
| Quantified Difference | ΔLogP ≈ +1.1 |
| Conditions | In silico prediction using Alfa Chemistry's consensus model. |
Why This Matters
Higher LogP values often correlate with better passive membrane diffusion, a critical factor in the design of CNS-penetrant drugs and oral therapeutics.
